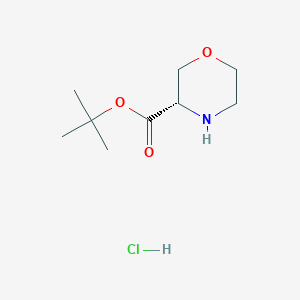
(S)-tert-butyl morpholine-3-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-butyl morpholine-3-carboxylate hydrochloride is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen atoms in a six-membered ring. This particular compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a carboxylate group at the third position of the morpholine ring, with the hydrochloride salt form enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl morpholine-3-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the morpholine ring from 1,2-amino alcohols or related compounds.
Cyclization: The amino alcohol undergoes cyclization to form the morpholine ring.
Substitution: The tert-butyl group is introduced through a substitution reaction, often using tert-butyl halides in the presence of a base.
Carboxylation: The carboxylate group is introduced at the third position of the morpholine ring through carboxylation reactions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
(S)-tert-butyl morpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and substituted morpholine derivatives.
科学研究应用
(S)-tert-butyl morpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of (S)-tert-butyl morpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or agonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.
相似化合物的比较
Similar Compounds
- (S)-methyl morpholine-3-carboxylate hydrochloride
- Ethyl morpholine-3-carboxylate hydrochloride
- (S)-ethyl morpholine-3-carboxylate hydrochloride
Uniqueness
(S)-tert-butyl morpholine-3-carboxylate hydrochloride is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or receptor agonists.
属性
分子式 |
C9H18ClNO3 |
|---|---|
分子量 |
223.70 g/mol |
IUPAC 名称 |
tert-butyl (3S)-morpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)7-6-12-5-4-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1 |
InChI 键 |
CXIPHBGVDHHYRC-FJXQXJEOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@@H]1COCCN1.Cl |
规范 SMILES |
CC(C)(C)OC(=O)C1COCCN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


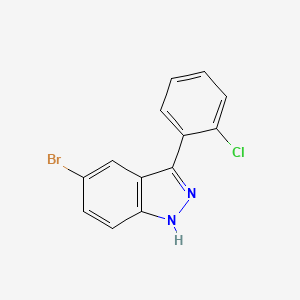


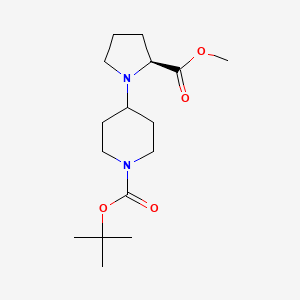
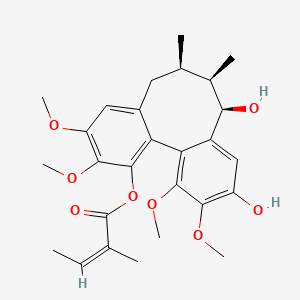
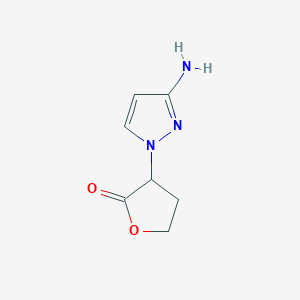

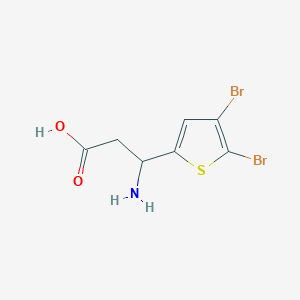
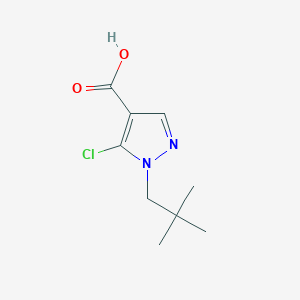

![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)
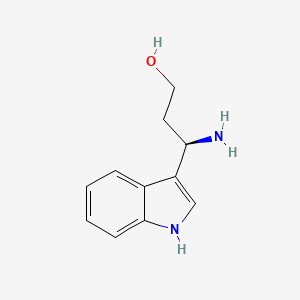
![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)
